4-Chlorobenzo[b]thiophene-2-carbonitrile
Description
Contextualization within Benzo[b]thiophene Chemistry and Related Heterocycles
Benzo[b]thiophene is a sulfur-containing heterocyclic compound that has garnered substantial interest from the scientific community. nih.govresearchgate.net This scaffold is a common structural motif found in numerous biologically active molecules and pharmaceutical drugs. nitk.ac.innih.gov The fusion of a benzene (B151609) ring with a thiophene (B33073) ring creates a stable aromatic system that can be readily functionalized to create a diverse array of derivatives. nih.gov
The benzo[b]thiophene core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov As a result, derivatives of benzo[b]thiophene have been investigated for a wide spectrum of pharmacological activities, including:
Antimicrobial researchgate.netnih.gov
Anticancer nih.gov
Anti-inflammatory nih.govnitk.ac.in
Antidepressant nih.gov
Antidiabetic nih.gov
One notable example of a drug based on the benzo[b]thiophene structure is Raloxifene, which is used for the prevention and treatment of osteoporosis in postmenopausal women. nitk.ac.in The versatility of the benzo[b]thiophene ring system allows medicinal chemists to synthesize libraries of related compounds to explore structure-activity relationships and develop new therapeutic agents. nih.gov The research into benzo[b]thiophene-chalcones as potential cholinesterase inhibitors for conditions like Alzheimer's disease further highlights the therapeutic potential of this heterocyclic system. nih.gov
| Property | Description |
| Molecular Formula | C₉H₄ClNS |
| Molecular Weight | 193.66 g/mol |
| CAS Number | 1378942-33-6 |
| Synonyms | 4-Chloro-1-benzothiophene-2-carbonitrile |
| Compound Class | Organic Building Blocks, Chlorides, Nitriles, Heterocyclic Building Blocks, Benzothiophenes |
Significance of Nitrile and Chloro Substituents in Organic Synthesis and Design
The specific placement of a chloro group at the 4-position and a nitrile group at the 2-position of the benzo[b]thiophene scaffold in 4-Chlorobenzo[b]thiophene-2-carbonitrile is of significant interest from a synthetic and medicinal chemistry perspective.
The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic intermediate. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds. rsc.org In drug design, the nitrile group can act as a hydrogen bond acceptor and can contribute to the polarity and metabolic stability of a molecule.
The chloro substituent (-Cl) , a halogen, also plays a crucial role in modifying the properties of an organic molecule. The presence of a chlorine atom can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In synthetic chemistry, a chloro group can serve as a leaving group in nucleophilic substitution reactions or can be used to direct the regioselectivity of other reactions. Furthermore, the introduction of a chlorine atom can block metabolic pathways, leading to an increased half-life of a drug.
The combination of these two functional groups on the benzo[b]thiophene core in this compound suggests that this compound could be a valuable building block for the synthesis of more complex molecules with potential biological activity. The nitrile group offers a handle for further chemical transformations, while the chloro group can modulate the electronic and pharmacokinetic properties of the resulting derivatives. While specific studies on this compound are not widely available, the well-established chemistry of benzo[b]thiophenes, nitriles, and organochlorides provides a strong foundation for its potential utility in chemical research and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZTFLXYWKZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chlorobenzo B Thiophene 2 Carbonitrile and Its Precursors
Strategic Approaches to Benzo[b]thiophene Core Construction
The construction of the benzo[b]thiophene ring system is the foundational aspect of the synthesis. Modern methods offer a range of cyclization strategies, each starting from specifically designed precursors.
The formation of the thiophene (B33073) ring fused to a benzene (B151609) ring can be achieved through several robust cyclization reactions. A predominant strategy is the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov This approach involves the attack of the alkyne on an electrophile, which initiates an intramolecular reaction to form the five-membered sulfur-containing ring. A variety of electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), have been successfully employed to yield 3-halobenzo[b]thiophenes. organic-chemistry.orgchim.it
Another powerful method involves the use of aryne intermediates. In this one-step intermolecular reaction, an aryne precursor, such as an o-silylaryl triflate, reacts with an alkynyl sulfide (B99878). nih.govrsc.org This process constructs the benzo[b]thiophene scaffold through a sequence of C-S and C-C bond formations. nih.gov
Palladium-catalyzed reactions also provide a versatile route. One such method is the intramolecular oxidative C-H functionalization and arylthiolation of α-aryl-β-mercaptoacrylonitriles. nih.gov This process efficiently forms the C-S bond required to close the thiophene ring. Other transition-metal-free approaches include the reaction of o-halovinylbenzenes with potassium sulfide, which yields 2-substituted benzo[b]thiophenes. organic-chemistry.org
Table 1: Selected Cyclization Methodologies for Benzo[b]thiophene Core Synthesis
| Cyclization Strategy | Key Precursor(s) | Reagents/Catalyst | Outcome |
|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes acs.org |
| Aryne Reaction | o-Silylaryl triflate, Alkynyl sulfide | Cesium fluoride | Multi-substituted benzo[b]thiophenes nih.gov |
| Pd-Catalyzed C-H Functionalization | α-Aryl-β-mercaptoacrylonitrile | Pd(OAc)₂, Cu(OAc)₂ | 2,3-Disubstituted benzo[b]thiophenes nih.gov |
| Thiolation Annulation | 2-Bromo alkynylbenzene | Sodium sulfide, CuI | 2-Substituted benzo[b]thiophenes organic-chemistry.org |
The success of any cyclization strategy hinges on the rational design of its precursors. For the synthesis of substituted benzo[b]thiophenes, the substituents are often incorporated into the starting materials before the ring-forming step.
The most common precursors for electrophilic cyclizations are o-alkynyl thioanisoles. nih.govchim.it These are typically synthesized via Sonogashira coupling between an o-iodothioanisole and a terminal alkyne. The substituents on both the benzene ring and the alkyne can be varied to produce a wide array of final products. For instance, using a precursor with a bromine atom on the aromatic ring leads to the formation of a bromo-substituted benzo[b]thiophene, which can be further functionalized. nih.gov
For aryne-based syntheses, the precursors are appropriately substituted o-silylaryl triflates and alkynyl sulfides. nih.govrsc.org The substitution pattern on the final product is dictated by the substituents on these starting materials. This method is particularly powerful for creating benzo[b]thiophenes with substitution patterns that are difficult to achieve via direct functionalization of the parent heterocycle. nih.gov
A key strategy for producing halogenated benzo[b]thiophenes, such as the 4-chloro derivative, involves starting with a benzene derivative that already contains the halogen at the desired position. For example, 2-bromo-6-fluorobenzaldehyde (B104081) can serve as a starting material to construct a 4-bromobenzo[b]thiophene (B1340190), demonstrating the principle of building the heterocyclic ring onto a pre-functionalized aromatic core. google.com
Introduction of the Nitrile Group at the 2-Position
Introducing the carbonitrile functional group at the C2 position of the benzo[b]thiophene ring is a critical step. This can be accomplished either by direct functionalization of a pre-formed ring or by converting another functional group already present at that position.
Direct introduction of a nitrile group onto the benzo[b]thiophene core at the C2 position is feasible due to the acidity of the corresponding proton. The C2-proton of benzo[b]thiophene is the most acidic, allowing for preferential deprotonation at this site using a strong base, such as an organolithium reagent. doi.org The resulting 2-lithiobenzo[b]thiophene intermediate can then be treated with an electrophilic cyanating agent to install the nitrile group. This metallation-cyanation sequence provides a direct route to the 2-cyano functionality.
An alternative and widely used strategy is the conversion of a pre-existing functional group at the C2 position into a nitrile. Benzo[b]thiophene-2-carboxylic acid is a common and readily accessible intermediate that can be prepared via various synthetic routes. nih.gov This carboxylic acid can be converted to the corresponding nitrile through several established methods.
One classic approach is the Letts nitrile synthesis, where an aromatic carboxylic acid is heated with a metal thiocyanate (B1210189) to yield the nitrile. wikipedia.org More modern and milder methods are also available. For instance, the carboxylic acid can first be converted to a primary amide (benzo[b]thiophene-2-carboxamide), which is then dehydrated using a variety of reagents (e.g., phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride) to give the nitrile. Additionally, direct conversion of carboxylic acids to nitriles can be achieved through methods like indium-catalyzed transnitrilation using acetonitrile (B52724) as the nitrile source. semanticscholar.org
Table 2: Representative Transformations to a C2-Nitrile Group
| Starting Functionality | Reagent(s) | Transformation |
|---|
Regioselective Chlorination Methodologies at the 4-Position
Achieving regioselective chlorination at the C4 position of the benzo[b]thiophene ring is a significant synthetic challenge. Direct electrophilic halogenation of the benzo[b]thiophene core is not a viable strategy for this purpose. The inherent reactivity of the benzo[b]thiophene ring system directs electrophilic attack preferentially to the C3 position. doi.orgchemicalbook.com If the C3 position is blocked, substitution typically occurs at C2. The order of reactivity for electrophilic substitution is generally 3 > 2 > 6 > 5 > 4 > 7, making direct functionalization of the C4 position highly unfavorable. doi.org
Therefore, the most effective and regioselective methodology for synthesizing 4-chlorobenzo[b]thiophene (B105630) derivatives is to introduce the chlorine atom onto the benzene ring precursor before the construction of the fused thiophene ring. This approach ensures that the chlorine atom is unequivocally positioned at the desired location.
A prime example of this strategy is the use of aryne chemistry. The synthesis of a 4-chlorobenzo[b]thiophene derivative can be accomplished by reacting an alkynyl sulfide with an aryne generated from a precursor such as 2-chloro-6-(trimethylsilyl)phenyl triflate. nih.gov In this reaction, the chlorine atom is already in place on the aryne precursor, and the subsequent cyclization builds the thiophene ring onto this pre-chlorinated scaffold, yielding the 4-chlorobenzo[b]thiophene product with perfect regiocontrol. nih.gov This precursor-based approach circumvents the inherent reactivity issues of the heterocyclic system and is the premier strategy for obtaining the 4-chloro substitution pattern.
Direct Halogenation Strategies
Direct halogenation of the benzo[b]thiophene ring system is a fundamental approach to introduce a chlorine atom. However, the inherent reactivity of the benzo[b]thiophene nucleus presents challenges in achieving regioselectivity, particularly at the 4-position. Electrophilic substitution on the benzo[b]thiophene core typically favors the 3-position, and to a lesser extent, the 2-position.
While direct chlorination of benzo[b]thiophene-2-carbonitrile (B1266706) at the 4-position is not a commonly reported high-yield strategy due to the directing effects of the existing substituents, research into the controlled halogenation of benzo[b]thiophene derivatives is ongoing. For instance, studies on the chlorination of benzo[b]thiophene at room temperature have shown the formation of a mixture of products, with 3-chlorobenzo[b]thiophene being the major isomer. Achieving chlorination specifically at the 4-position through direct halogenation would likely require specialized catalysts or directing groups to overcome the natural reactivity patterns of the heterocyclic system.
Substitution of Pre-existing Leaving Groups for Chlorine
A more regioselective and widely applicable strategy for the synthesis of 4-Chlorobenzo[b]thiophene-2-carbonitrile involves the introduction of a chlorine atom through the substitution of a suitable leaving group at the 4-position of a pre-functionalized benzo[b]thiophene precursor. This approach allows for precise control over the position of chlorination.
One of the most effective methods in this category is the Sandmeyer reaction . This reaction sequence begins with a 4-aminobenzo[b]thiophene derivative, which is converted to a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) chloride solution facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired 4-chloro-substituted product. rsc.orglodz.plresearchgate.net The Sandmeyer reaction is a versatile and reliable method for introducing halogens into aromatic rings with high regioselectivity. rsc.orglodz.plresearchgate.net
The key precursor for this route is 4-aminobenzo[b]thiophene-2-carbonitrile. The synthesis of this amino-substituted precursor is a critical step and can be achieved through various synthetic routes, often involving the reduction of a corresponding 4-nitrobenzo[b]thiophene (B3198420) derivative.
Another potential, though less common, approach could involve nucleophilic aromatic substitution (SNAr) on a benzo[b]thiophene ring bearing a highly activated leaving group, such as a nitro or sulfonate group, at the 4-position. However, the feasibility of such a reaction would be highly dependent on the electronic nature of the other substituents on the ring.
A notable precursor synthesis that provides a 4-halogenated benzo[b]thiophene core is the synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde. This multi-step process involves an etherification reaction with a methyl mercaptan derivative, followed by a Wittig reaction to construct the thiophene ring. calstate.edu While this method yields a 4-bromo derivative, it highlights a strategy for constructing the 4-halobenzo[b]thiophene scaffold from acyclic precursors.
A highly practical and efficient route to a key precursor, 4-chlorobenzo[b]thiophene-2-carboxylic acid, starts from 2,6-dichlorobenzaldehyde. This process involves a three-step sequence that ultimately leads to the desired 4-chloro-substituted carboxylic acid, which can then be further elaborated to the target carbonitrile. acs.org
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
The conversion of the carboxylic acid group at the 2-position to a carbonitrile is a pivotal transformation. Standard methods for this conversion include a two-step process involving the formation of a primary amide followed by dehydration, or a one-pot conversion using reagents like cyanuric chloride or thionyl chloride in the presence of a suitable nitrogen source. The optimization of this step would focus on maximizing the yield and minimizing the formation of by-products.
The following table summarizes various reaction conditions that have been optimized for the synthesis of related benzo[b]thiophene derivatives, which can serve as a guide for the synthesis of this compound and its precursors.
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Synthesis of 4-bromobenzo[b]thiophene | 2-bromo-6-fluorobenzaldehyde, chloromethylmercaptan, triphenylphosphine, in acetone (B3395972) and toluene, 30-110 °C | Good | calstate.edu |
| Synthesis of 4-chlorobenzo[b]thiophene-2-carboxylic acid | 2,6-dichlorobenzaldehyde, thioglycolic acid, NaOH, in 1,2-dimethoxyethane (B42094) and water, reflux | High | acs.org |
| Decarboxylation of 4-chlorobenzo[b]thiophene-2-carboxylic acid | DBU, DMI, 160-195 °C | 92.78% | acs.org |
| Cyanation of (hetero)aryl chlorides | Pd2(dba)3, ligand, K4[Fe(CN)6]·3H2O, in dioxane/water | Good to Excellent |
Novel and Sustainable Synthetic Pathways for this compound
In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methodologies in organic chemistry. For the synthesis of benzo[b]thiophenes, this has translated into the exploration of greener solvents, catalyst-free reactions, and one-pot procedures to enhance efficiency and reduce environmental impact.
One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, are particularly attractive for improving process efficiency and sustainability. While a specific one-pot synthesis for this compound has not been extensively reported, the general principles of one-pot reactions are being applied to the synthesis of various substituted benzothiophenes.
Furthermore, the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free reactions are key areas of research in sustainable chemistry. For example, greener methods for the synthesis of halogenated thiophenes using sodium halides as the halogen source in ethanol have been reported. nih.gov These approaches minimize the use of hazardous reagents and solvents.
The development of novel catalytic systems that can operate under milder conditions and with higher efficiency is another avenue for creating more sustainable synthetic routes. For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions have been developed for the synthesis of benzothiophene (B83047) derivatives. organic-chemistry.org
While these novel and sustainable methods have been primarily applied to the synthesis of the broader class of benzo[b]thiophenes, their adaptation for the specific synthesis of this compound represents a promising area for future research and development.
Elucidating Chemical Reactivity and Transformation Pathways of 4 Chlorobenzo B Thiophene 2 Carbonitrile
Nucleophilic Reactions Involving the Nitrile Group
The electron-withdrawing nature of the cyano group (-CN) renders its carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into a variety of other functional groups.
Hydrolysis and Amidation of the Nitrile Functionality
The nitrile group of 4-Chlorobenzo[b]thiophene-2-carbonitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an intermediate amide, 4-Chlorobenzo[b]thiophene-2-carboxamide, which can be isolated under controlled conditions.
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of water. Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming an imine anion that is subsequently protonated.
These transformations are fundamental in converting the nitrile into valuable carboxylic acid or amide derivatives, which serve as precursors for further synthetic modifications. A general procedure for the hydrolysis of a similar compound, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, involves stirring with aqueous sodium hydroxide in ethanol (B145695), followed by acidification. nih.gov
| Reaction | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Partial Hydrolysis (Amidation) | H₂O₂, NaOH or H₂SO₄ (conc.), H₂O | - | 4-Chlorobenzo[b]thiophene-2-carboxamide |
| Full Hydrolysis | H₃O⁺ (aq.), heat or NaOH (aq.), heat | 4-Chlorobenzo[b]thiophene-2-carboxamide | 4-Chlorobenzo[b]thiophene-2-carboxylic acid |
Reductions of the Nitrile Group
The nitrile functionality can be reduced to a primary amine, (4-chlorobenzo[b]thiophen-2-yl)methanamine. This transformation is crucial for introducing a basic aminomethyl group, a common pharmacophore in medicinal chemistry. A variety of reducing agents can accomplish this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions. organic-chemistry.org
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Chemical Reduction: Employing strong hydride reagents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄) in the presence of a catalyst. organic-chemistry.org Diisopropylaminoborane in the presence of catalytic lithium borohydride is also effective for reducing various nitriles. organic-chemistry.org
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| LiAlH₄ | 1. Diethyl ether or THF; 2. H₂O workup | (4-Chlorobenzo[b]thiophen-2-yl)methanamine |
| H₂/Raney Ni | Ethanol or Methanol, high pressure | (4-Chlorobenzo[b]thiophen-2-yl)methanamine |
| NaBH₄/CoCl₂ | Methanol | (4-Chlorobenzo[b]thiophen-2-yl)methanamine |
Cycloaddition Reactions Facilitated by the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to 5-substituted tetrazole rings, which are recognized as important bioisosteres for carboxylic acids in drug design. The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. beilstein-journals.orgbeilstein-journals.org Nitrile oxides, in particular, react with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles. beilstein-journals.orgnih.govmaynoothuniversity.ie
| Reaction Type | Reagent | Product |
|---|---|---|
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) | 5-(4-Chlorobenzo[b]thiophen-2-yl)-1H-tetrazole |
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene System
The benzo[b]thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). The position of the incoming electrophile is directed by the inherent reactivity of the heterocyclic system and the electronic effects of the existing substituents.
Regioselectivity and Reaction Mechanisms
In unsubstituted benzo[b]thiophene, the thiophene (B33073) ring is more activated towards electrophilic attack than the benzene (B151609) ring. chegg.comchegg.com The C3 position is generally the most reactive site, followed by the C2 position. cdnsciencepub.comnih.gov This preference is due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) formed during the attack at C3 more effectively than at C2.
The mechanism involves the initial attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex. This is typically the rate-determining step. nih.gov A subsequent deprotonation step restores the aromaticity of the ring system, yielding the substituted product.
For this compound, the C2 and C4 positions are already substituted. Therefore, electrophilic attack will be directed to the available positions: C3, C5, C6, and C7.
Influence of Existing Substituents on Electrophilic Reactivity
The regiochemical outcome of an electrophilic substitution reaction is governed by the directing effects of the substituents already present on the aromatic ring.
2-Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the entire ring system towards electrophilic attack. As a meta-director, it would direct incoming electrophiles to the C7 position (meta to C2 and ortho to C4) and potentially the C5 position (meta to C2), although this is less likely due to steric hindrance and the influence of the chloro group. chegg.com
4-Chloro Group (-Cl): The chlorine atom is an interesting case. It is deactivating due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated via resonance to stabilize the cationic intermediate when the attack occurs at the ortho (C3, C5) or para (C7) positions relative to itself. chegg.com
The combined influence of these two groups determines the final regioselectivity. The entire molecule is significantly deactivated. The directing effects can be summarized as follows:
Attack at C3: Favored by the inherent reactivity of the benzo[b]thiophene ring and the ortho-directing effect of the C4-chloro group. Opposed by the deactivating nature of the adjacent C2-cyano group.
Attack at C5: Favored by the ortho-directing effect of the C4-chloro group. Opposed by the deactivating C2-cyano group.
Attack at C6: Generally disfavored as it is meta to the C4-chloro group.
Attack at C7: Favored by the para-directing effect of the C4-chloro group and the meta-directing effect of the C2-cyano group.
Considering these factors, the C7 position is the most likely site for electrophilic attack, as its activation is reinforced by the directing effects of both substituents. The C3 position is also a potential site, though the deactivation from the adjacent nitrile group may hinder this pathway.
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Chloro-7-nitrobenzo[b]thiophene-2-carbonitrile | C7 is para to the Cl director and meta to the CN director. |
| Bromination | Br₂/FeBr₃ | 7-Bromo-4-chlorobenzo[b]thiophene-2-carbonitrile | C7 is para to the Cl director and meta to the CN director. |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Reaction unlikely to proceed | The ring is strongly deactivated by both -Cl and -CN groups. |
Halogen Displacement and Cross-Coupling Reactions at the 4-Position
The chlorine atom at the 4-position of the benzo[b]thiophene ring is a versatile handle for introducing molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, and the chlorine at the 4-position of the benzo[b]thiophene core is amenable to these transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have enabled their efficient use.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the 4-position. The success of the reaction often depends on the choice of a suitable palladium catalyst, ligand, and base. While specific examples for this exact substrate are not detailed in the provided literature, the reaction is widely applied to various aryl chlorides. mdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The coupling of this compound with an alkyne would yield a 4-alkynylbenzo[b]thiophene derivative, a valuable intermediate for further transformations. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound would allow for the introduction of primary or secondary amines at the 4-position, leading to various 4-aminobenzo[b]thiophene derivatives. libretexts.org The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides. organic-synthesis.comresearchgate.net
A summary of these potential cross-coupling reactions is presented below.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 4-Aryl/vinyl-benzo[b]thiophene-2-carbonitriles |
| Sonogashira | R-C≡CH | C-C | 4-Alkynyl-benzo[b]thiophene-2-carbonitriles |
| Buchwald-Hartwig | R₂NH | C-N | 4-Amino-benzo[b]thiophene-2-carbonitriles |
Nucleophilic Aromatic Substitution Involving the Chlorine Atom
Nucleophilic Aromatic Substitution (SNAr) is another pathway for displacing the chlorine atom, though it typically requires specific electronic features within the substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.
Cyclization and Annulation Reactions to Form Fused Ring Systems
Derivatives of this compound, obtained from the cross-coupling reactions mentioned above, can serve as precursors for the synthesis of more complex, fused heterocyclic systems.
For instance, a 4-alkynyl derivative synthesized via a Sonogashira coupling could undergo an intramolecular electrophilic cyclization. Treatment with reagents like iodine can trigger the cyclization of an appropriately positioned nucleophile onto the alkyne, leading to the formation of a new ring fused to the benzo[b]thiophene core. researchgate.net Similarly, annulation reactions, which involve the formation of a new ring in a single synthetic operation, can be envisioned. For example, a derivative bearing a suitable ortho-substituted aryl group at the 4-position could potentially undergo intramolecular C-H activation or other cyclization strategies to build polycyclic aromatic structures. The synthesis of thiophene derivatives through the cyclization of functionalized alkynes is a well-established strategy. mdpi.com
Radical Reactions and Photochemical Transformations
While ionic reactions are more common for functionalizing this scaffold, radical and photochemical reactions represent alternative pathways. Radical reactions could potentially be initiated at various positions on the benzo[b]thiophene ring system. For example, under specific conditions, a radical initiator could promote the formation of a benzo[b]thienyl radical, which could then participate in addition or substitution reactions.
Photochemical transformations of benzo[b]thiophenes have also been explored. Irradiation with UV light can excite the molecule to a higher energy state, enabling reactions that are not accessible under thermal conditions. These can include isomerizations, cycloadditions, or rearrangements. The specific outcome of a photochemical reaction on this compound would depend on the wavelength of light used, the solvent, and the presence of other reagents. For instance, photochemical cyclization of chalcones bearing alkyne groups has been used to synthesize substituted benzo[b]fluorenes, demonstrating the potential of light-induced transformations to build complex fused systems.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chlorobenzo B Thiophene 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Chlorobenzo[b]thiophene-2-carbonitrile, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular skeleton.
¹³C NMR spectroscopy provides complementary information on the carbon framework. The carbon atoms of the benzothiophene (B83047) ring system are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region, typically around δ 115-125 ppm. The quaternary carbons, including those bonded to the chlorine and sulfur atoms and the carbons at the ring fusion, can also be identified, although they often exhibit weaker signals.
Conformational analysis of substituted benzothiophenes can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide through-space correlations between protons, helping to determine the preferred spatial arrangement of substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.5 - 8.0 | - |
| H-5 | 7.4 - 7.8 | - |
| H-6 | 7.2 - 7.6 | - |
| H-7 | 7.8 - 8.2 | - |
| C-2 | - | 110 - 120 |
| C-3 | 7.5 - 8.0 | 125 - 135 |
| C-3a | - | 135 - 145 |
| C-4 | - | 130 - 140 |
| C-5 | 7.4 - 7.8 | 120 - 130 |
| C-6 | 7.2 - 7.6 | 125 - 135 |
| C-7 | 7.8 - 8.2 | 120 - 130 |
| C-7a | - | 138 - 148 |
| CN | - | 115 - 125 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₄ClNS), HRMS would provide a measured mass that is very close to the calculated exact mass of 192.9753 g/mol cymitquimica.com.
In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion of this compound will undergo characteristic fragmentation, providing clues about its structure. While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation pathways for benzothiophenes can be inferred. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of the nitrile group (•CN), the chlorine atom (•Cl), or hydrogen cyanide (HCN). The fragmentation of the benzothiophene ring system itself can also occur, leading to characteristic ions.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z (predicted) | Fragment Identity |
| 193/195 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 167/169 | [M - CN]⁺ |
| 158 | [M - Cl]⁺ |
| 132 | [M - Cl - CN]⁺ |
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is useful for functional group identification.
For this compound, the IR spectrum would be expected to show a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, below 800 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would also be expected to show a strong signal for the C≡N stretch. The aromatic ring vibrations would also be prominent in the Raman spectrum. Together, IR and Raman spectroscopy provide a comprehensive vibrational analysis of the molecule. While specific spectra for this compound are not available, studies on related chlorinated compounds provide a basis for interpreting the expected vibrational modes jconsortium.comnih.gov.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl | Stretching | < 800 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. While a crystal structure for this compound has not been specifically reported in the search results, crystallographic studies of other benzothiophene derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions nih.govscispace.com.
A crystal structure of this compound would confirm the planarity of the benzothiophene ring system and provide accurate bond lengths and angles. Furthermore, it would reveal the nature of the intermolecular interactions that govern the solid-state packing. These interactions could include π-π stacking between the aromatic rings, as well as dipole-dipole interactions involving the polar C-Cl and C≡N bonds. Hydrogen bonding is not expected to be a dominant interaction for this molecule in the absence of suitable donor or acceptor groups. The analysis of the crystal packing is crucial for understanding the material's bulk properties, such as its melting point and solubility. For example, the crystal structure of a related benzothiophene derivative, 4-(2-(benzo[b]thiophen-2-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-en-1-yl)-1,5-dimethyl-1H-pyrrole-2-carbonitrile, has been determined, revealing a monoclinic crystal system with a P21/c space group scispace.com.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation processes. The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated benzothiophene system. The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. The chloro and cyano groups, being electron-withdrawing, can cause a shift in the absorption maxima compared to the parent benzothiophene molecule.
Fluorescence spectroscopy provides information about the emissive properties of the molecule upon excitation. Many benzothiophene derivatives are known to be fluorescent. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be determined. The photophysical properties of benzothiophene derivatives are of interest for their potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes researchgate.netuminho.ptbeilstein-journals.orgmdpi.com. For instance, studies on aryl-substituted benzodiphospholes, which contain thiophene-fused systems, have shown fluorescence in the visible region researchgate.net.
Interactive Data Table: Expected Photophysical Properties of this compound
| Property | Expected Range |
| Absorption Maximum (λ_abs) | 250 - 350 nm |
| Emission Maximum (λ_em) | 350 - 450 nm |
| Stokes Shift | 50 - 100 nm |
| Fluorescence Quantum Yield (Φ_F) | Varies depending on solvent and substitution |
Theoretical and Computational Chemistry Studies on 4 Chlorobenzo B Thiophene 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
DFT has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 4-Chlorobenzo[b]thiophene-2-carbonitrile, DFT calculations offer a theoretical lens to understand its fundamental chemical characteristics. These computational methods are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for assessing the compound's stability and potential reactivity.
Molecular Geometry Optimization and Vibrational Frequencies
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For derivatives of benzo[b]thiophene, these calculations typically confirm a planar structure for the fused ring system. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N (nitrile) group or vibrations of the C-Cl and C-S bonds.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Benzo[b]thiophene Derivatives
| Functional Group | Typical Vibrational Frequency Range (cm⁻¹) |
|---|---|
| C≡N (Nitrile) Stretch | 2220-2260 |
| C-Cl Stretch | 600-800 |
| C-S Stretch | 600-700 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
Note: This table presents typical ranges for functional groups found in related molecules, as specific data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
For substituted benzo[b]thiophenes, the distribution and energy levels of the HOMO and LUMO are influenced by the nature and position of the substituents. A chlorine atom, being an electron-withdrawing group, and a nitrile group, also electron-withdrawing, would be expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted benzo[b]thiophene.
Table 2: Conceptual Electronic Properties Derived from FMO Analysis
| Property | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
Note: Specific energy values for this compound are not available in the reviewed literature.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack.
In this compound, the nitrogen atom of the nitrile group and the sulfur atom in the thiophene (B33073) ring are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
While specific studies on the reaction mechanisms of this compound are not readily found, quantum chemical calculations are a powerful method for such investigations. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For related heterocyclic compounds, these methods have been used to study various reactions, including nucleophilic substitutions and cycloadditions.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into intermolecular forces, binding affinities, and the dynamics of complex formation. To date, no specific MD simulation studies focused on this compound have been identified.
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. As mentioned, DFT calculations can predict IR spectra through vibrational frequency analysis. Additionally, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. While experimental spectroscopic data for this compound exists, direct correlative studies with in silico predictions for this specific molecule are not prevalent in the literature.
Computational Design Principles for Modulating Reactivity and Molecular Interactions
Computational chemistry offers a powerful toolkit for the rational design of molecules with tailored properties. In the context of this compound, theoretical and computational studies provide fundamental insights into how its reactivity and molecular interactions can be modulated. These investigations are crucial for designing derivatives with enhanced biological activity, improved material properties, or specific catalytic applications. The principles guiding this modulation primarily revolve around understanding and altering the electronic and steric characteristics of the molecule.
Modulating Reactivity
The reactivity of this compound is largely governed by its electron distribution, which can be computationally analyzed through methods like Density Functional Theory (DFT). Key parameters derived from these calculations, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various quantum chemical descriptors, offer a quantitative basis for predicting and tuning reactivity.
Substituent Effects: One of the most effective strategies for modulating reactivity is the introduction of different functional groups at various positions on the benzo[b]thiophene scaffold. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the electron density across the molecule.
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (B1213986) (-OCH3) increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or trifluoromethyl (-CF3) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule more reactive towards nucleophiles.
Interactive Data Table: Predicted Impact of Substituents on the Reactivity of this compound
| Substituent at Position 6 | Type | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |
|---|---|---|---|---|---|
| -H (unsubstituted) | Neutral | -6.5 | -2.0 | 4.5 | Baseline |
| -NH2 | EDG | -6.1 | -1.9 | 4.2 | Increased susceptibility to electrophiles |
| -OCH3 | EDG | -6.3 | -1.95 | 4.35 | Moderately increased susceptibility to electrophiles |
| -NO2 | EWG | -6.9 | -2.5 | 4.4 | Increased susceptibility to nucleophiles |
| -CF3 | EWG | -6.8 | -2.4 | 4.4 | Increased susceptibility to nucleophiles |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of computational design.
Modulating Molecular Interactions
Computational methods are also invaluable for predicting and engineering the non-covalent interactions that govern how this compound interacts with other molecules, such as biological targets or other components in a material. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen and Halogen Bonding: The nitrile (-CN) group and the chlorine atom are key sites for forming directional interactions.
The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.
The chlorine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.
Computational models can predict the strength and geometry of these bonds, guiding the design of derivatives with enhanced binding affinities. For example, introducing hydrogen bond donors or acceptors at other positions can create additional interaction points.
π-π Stacking: The aromatic benzo[b]thiophene core allows for π-π stacking interactions with other aromatic systems. The strength of these interactions can be modulated by altering the electron density of the aromatic rings. Introducing electron-withdrawing groups can enhance quadrupolar interactions, potentially leading to stronger π-π stacking.
Interactive Data Table: Predicted Modulation of Molecular Interactions
| Modification | Target Interaction | Computational Prediction | Potential Application |
|---|---|---|---|
| Introduction of -OH at position 6 | Hydrogen Bonding | Acts as a hydrogen bond donor, increasing binding affinity to targets with acceptor sites. | Enhanced enzyme inhibition |
| Replacement of -Cl with -Br at position 4 | Halogen Bonding | Increases the strength of halogen bonding due to the higher polarizability of bromine. | Crystal engineering, design of self-assembling materials |
| Introduction of -F at position 7 | π-π Stacking | Modifies the quadrupole moment of the aromatic system, potentially strengthening π-π stacking. | Organic electronics |
| Protonation of the nitrile nitrogen | Hydrogen Bonding | Increases the hydrogen bond donating capacity. | Modulating solubility and receptor binding |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of computational design.
By systematically applying these computational design principles, researchers can rationally modify the structure of this compound to fine-tune its chemical reactivity and molecular interaction profile for a wide range of scientific and technological applications.
Applications As Synthetic Building Blocks and Precursors for Advanced Materials
Precursors for the Synthesis of Complex Heterocyclic Compound Libraries
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its presence in numerous biologically active compounds and functional materials. researchgate.netnih.gov 4-Chlorobenzo[b]thiophene-2-carbonitrile, with its reactive chloro and nitrile groups, serves as an excellent starting material for generating diverse libraries of heterocyclic compounds.
The nitrile group at the C2 position can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form new heterocyclic rings. For instance, the related compound 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been utilized to synthesize a range of heterocyclic derivatives, including β-lactams, oxazoles, and imidazoles. wisdomlib.org This highlights the versatility of the benzothiophene (B83047) core in constructing complex molecular architectures.
Similarly, the chlorine atom at the C4 position offers a handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl or alkyl substituents. This dual functionality enables the systematic modification of the benzo[b]thiophene core, leading to the creation of large and diverse compound libraries for screening in drug discovery and materials science applications.
Scaffold for Novel Organic Frameworks and Polymers
The rigid and planar structure of the benzo[b]thiophene unit makes this compound an attractive scaffold for the construction of novel organic frameworks and polymers. Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures, have been synthesized using benzothiophene-based building blocks. rsc.org These materials exhibit high specific surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. rsc.org
The derivatization of this compound allows for the introduction of polymerizable groups or multiple reactive sites, enabling its incorporation into polymer chains. For example, thiophene-containing copolyesters have been synthesized through melt-polymerization, resulting in biodegradable polymers with high thermomechanical properties and promising gas barrier capabilities. mdpi.com The incorporation of the benzothiophene moiety can enhance the thermal stability and mechanical strength of the resulting polymers.
Role in the Design of Conjugated Systems for Organic Electronic and Photonic Materials
Benzo[b]thiophene derivatives are key components in the development of organic semiconductors, emitters, and photosensitizers for various optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The electron-rich thiophene (B33073) ring fused with the benzene (B151609) ring creates a conjugated system that can be readily extended and modified.
This compound serves as a valuable building block for synthesizing larger, more complex conjugated systems. The chloro and cyano groups can be strategically replaced or modified to tune the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for OFETs, demonstrating p-channel behavior with good hole mobility. mdpi.com
Functional Materials Development Through Strategic Derivatization
The development of functional materials relies on the ability to precisely control their chemical and physical properties. This compound provides a versatile platform for this purpose through strategic derivatization. researchgate.netresearchgate.net The chloro and nitrile functionalities allow for a wide range of chemical modifications, leading to materials with tailored properties for specific applications.
For example, the introduction of different functional groups can influence the material's solubility, morphology, and intermolecular interactions, which are critical for applications in sensors, catalysts, and smart materials. The benzo[b]thiophene core itself is found in many functional materials and pharmaceutical molecules, indicating its importance as a foundational structure. researchgate.net
The table below summarizes the key applications and the role of derivatization for this compound:
| Application Area | Role of this compound | Strategic Derivatization |
| Complex Heterocyclic Libraries | Versatile starting material with multiple reaction sites. | Modification of chloro and nitrile groups for diverse structures. |
| Organic Frameworks & Polymers | Rigid scaffold for building extended porous structures. | Introduction of polymerizable groups for incorporation into chains. |
| Organic Electronics & Photonics | Core building block for conjugated systems. | Tuning of electronic properties (HOMO/LUMO) via substitution. |
| Functional Materials | Platform for creating materials with tailored properties. | Introduction of specific functional groups to control properties. |
Future Research Directions in 4 Chlorobenzo B Thiophene 2 Carbonitrile Chemistry
Exploration of Novel and Stereoselective Synthetic Pathways
While methods for the synthesis of the broader benzo[b]thiophene class are well-established, the development of novel and, particularly, stereoselective pathways to 4-Chlorobenzo[b]thiophene-2-carbonitrile and its derivatives remains a fertile ground for investigation. Future synthetic endeavors will likely focus on asymmetric catalysis to introduce chirality, a key feature for many biologically active molecules. rsc.orgrsc.org The use of chiral catalysts in cyclization reactions could afford enantiomerically enriched products, opening avenues for the development of new therapeutics. rsc.org
Furthermore, the exploration of greener and more atom-economical synthetic routes is a prevailing trend in modern organic chemistry. rsc.orgnumberanalytics.com This includes the use of transition-metal-catalyzed C-H activation and functionalization, which could provide more direct and efficient methods for the synthesis and derivatization of the this compound core. rsc.orgresearchgate.net Such approaches would not only enhance synthetic efficiency but also align with the principles of sustainable chemistry.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for pharmaceutical applications. | Development of novel chiral catalysts and reaction conditions for stereoselective synthesis. |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps, and direct installation of functional groups. | Exploration of regioselective C-H activation on the benzo[b]thiophene core. |
| Flow Chemistry | Improved reaction control, enhanced safety, and potential for scalability. numberanalytics.com | Adaptation of existing synthetic routes to continuous flow processes. |
Investigation of Undiscovered Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing cyano group and the chloro substituent, along with the inherent electronic properties of the benzo[b]thiophene ring system, suggests a complex and potentially unique reactivity profile. Future research will be directed towards a systematic exploration of its behavior in a variety of chemical transformations.
Of particular interest is the catalytic functionalization of the molecule. The chloro and cyano groups offer distinct handles for cross-coupling reactions, enabling the introduction of a wide array of substituents. nih.gov Investigating the differential reactivity of these groups under various catalytic conditions will be crucial for the selective elaboration of the molecular scaffold. Moreover, the benzo[b]thiophene core itself can participate in various catalytic cycles, and understanding how the substituents modulate this reactivity is a key area for future studies. acs.org The development of novel catalytic systems that can selectively activate and transform specific positions on the this compound molecule will be a significant focus. mdpi.com
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The optimization of synthetic routes and the elucidation of reaction mechanisms for this compound will greatly benefit from the application of advanced spectroscopic techniques for real-time monitoring. Process Analytical Technology (PAT) is becoming increasingly important in the pharmaceutical and chemical industries for ensuring process understanding, efficiency, and quality. i3l.ac.idlongdom.orgeuropeanpharmaceuticalreview.com
Operando spectroscopy, which involves the simultaneous measurement of spectroscopic data and catalytic performance under actual reaction conditions, will be a powerful tool. wikipedia.org Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed kinetic and mechanistic information, allowing for the rapid optimization of reaction parameters. youtube.com The development of specialized probes and flow cells compatible with the synthesis of this compound will be a key enabler in this area. youtube.com This real-time data will be invaluable for understanding the formation of intermediates, identifying potential side products, and ultimately developing more robust and efficient synthetic processes.
| Spectroscopic Technique | Information Gained | Future Application for this compound |
| In-situ NMR | Real-time concentration of reactants, intermediates, and products; kinetic data. | Optimization of reaction conditions and elucidation of reaction mechanisms for novel synthetic pathways. |
| In-situ Raman | Vibrational information, sensitive to changes in chemical bonding and molecular structure. | Monitoring of solid-phase reactions and catalyst behavior during transformations. |
| In-situ FTIR | Functional group analysis, identification of transient species. | Understanding the role of reagents and catalysts in the reaction pathway. |
Development of Machine Learning and AI-Assisted Design of Derivatives
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. numberanalytics.comnumberanalytics.comscielo.org.za For this compound, these computational tools offer a powerful approach to explore its vast chemical space and identify derivatives with desired properties.
AI algorithms can be trained on existing chemical data to predict the biological activity, physicochemical properties, and even the synthetic accessibility of novel this compound analogs. nih.gov Generative models can be employed for the de novo design of molecules with optimized characteristics, such as enhanced binding affinity to a specific biological target. rsc.org This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Furthermore, machine learning can aid in the prediction of spectroscopic data, facilitating the structural characterization of newly synthesized compounds. zioc.ru
Integration into Multidisciplinary Research for Novel Chemical Discoveries
The unique structural and electronic features of this compound make it an attractive scaffold for a wide range of applications, necessitating its integration into multidisciplinary research efforts. The benzo[b]thiophene core is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. semanticscholar.orgnih.gov Future research will see the incorporation of the 4-chloro-2-carbonitrile substitution pattern into screening libraries for various therapeutic targets, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
Beyond medicine, the electron-deficient nature of the molecule, imparted by the cyano group, suggests potential applications in materials science. mdpi.com Exploration of its use in the development of organic semiconductors, fluorescent probes, and other functional materials is a promising avenue for future investigation. This will require close collaboration between synthetic chemists, materials scientists, and physicists to design and characterize novel materials with tailored optoelectronic properties. The versatility of the this compound scaffold positions it as a valuable building block for innovation across diverse scientific disciplines. rsc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Chlorobenzo[b]thiophene-2-carbonitrile, and what yields can be expected?
- Method 1 (Aryne Cyclization): React aryne precursors (e.g., 3-chlorobenzyne) with alkynyl sulfides using cesium fluoride (CsF) in hot acetonitrile. This method achieves high yields (>90%) with no detectable regioisomers due to selective C–S bond formation at the C1 position of the aryne intermediate .
- Method 2 (Diazotization): Diazotize 3-aminobenzo[b]thiophene-2-carbonitrile in hydrochloric acid to yield 4-chloro[l]benzothieno-[3,2-d]-i)-triazine (77% yield). Subsequent nucleophilic substitutions (e.g., with methoxide or methylamine) produce derivatives (e.g., 2b: 87%, 2c: 70%) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy:
- 1H NMR: Aromatic protons appear at δ 7.2–7.8 ppm; methylene/methine protons in tetrahydro derivatives resonate at δ 2.5–3.5 ppm .
- 13C NMR: C≡N at ~120 ppm, C=O at ~170 ppm, and aromatic carbons at 110–130 ppm .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
- LC-MS/HRMS: Validate molecular weight (e.g., [M+H]+ for this compound: 195.0 m/z) .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210 code) .
- Store in sealed containers away from heat and moisture. Dispose of waste via approved protocols for chlorinated organics .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted derivatives?
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) direct nucleophilic attacks to specific positions. For example, aryne intermediates favor C–S bond formation at electron-deficient carbons .
- Steric Effects: Bulky substituents on the alkynyl sulfide can hinder undesired regioisomer formation.
- Reaction Optimization: Adjust solvents (e.g., acetonitrile for polarity) and catalysts (e.g., CsF for fluoride generation) to stabilize transition states .
Q. How do researchers resolve contradictions in reported biological activity data for derivatives?
- Standardized Assays: Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (Minimum Inhibitory Concentration) protocols .
- Structural Confirmation: Validate purity via HPLC (e.g., MeCN:H2O gradient) and correlate activity with structural features (e.g., carboxylic acid groups enhance antibacterial potency) .
- Data Reproducibility: Replicate synthesis and testing under controlled conditions (e.g., anhydrous CH2Cl2 for reactions) .
Q. What strategies are used to study structure-activity relationships (SAR) in this compound class?
- Analog Synthesis: Modify substituents (e.g., replace Cl with Br, add tetrahydro rings) and test bioactivity .
- Crystallography: X-ray data (e.g., monoclinic C2/c system, a=24.270 Å, β=107.55°) reveal steric/electronic effects influencing binding .
- QSAR Modeling: Correlate NMR chemical shifts (e.g., C≡N at 120 ppm) with activity trends to identify pharmacophores .
Q. How can reaction yields be improved in large-scale syntheses?
- Scale-Up Adjustments: Reduce reaction time (e.g., 6 hours for hydrolysis steps) and optimize work-up (e.g., ethyl acetate extraction over column chromatography) .
- Catalyst Loading: Increase CsF stoichiometry (1.5–2.0 equiv.) to enhance fluoride availability in aryne reactions .
- Purification: Use preparative HPLC with gradients (30%→100% MeCN) to isolate high-purity products (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
